molecular formula C11H14N2O B3044238 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 CAS No. 96236-05-4

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4

Cat. No.: B3044238
CAS No.: 96236-05-4
M. Wt: 194.27 g/mol
InChI Key: JTEJPPKMYBDEMY-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 typically involves the introduction of deuterium atoms into the 5-methoxytryptamine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce various substituted tryptamines .

Scientific Research Applications

Chemistry: In chemistry, 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is used as an internal standard in mass spectrometry to quantify 5-methoxytryptamine levels in complex mixtures. Its unique isotopic signature allows for precise and accurate measurements .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of 5-methoxytryptamine. It helps in tracing the metabolic pathways and understanding the biological effects of 5-methoxytryptamine in various organisms .

Medicine: In medical research, this compound is used to investigate the role of 5-methoxytryptamine in neurological and psychiatric disorders. It aids in the development of therapeutic strategies targeting serotonin and melatonin pathways .

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control. It ensures the accuracy and reliability of analytical results .

Comparison with Similar Compounds

Uniqueness: 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 is unique due to its deuterium labeling, which provides a distinct mass spectrometric signature. This makes it an invaluable tool in analytical chemistry for accurate quantification and tracing of metabolic pathways .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3/i4D2,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-CQOLUAMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Reactant of Route 2
Reactant of Route 2
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Reactant of Route 3
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Reactant of Route 4
Reactant of Route 4
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Reactant of Route 5
Reactant of Route 5
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
Reactant of Route 6
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.